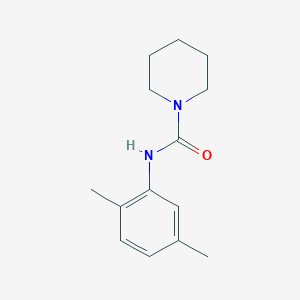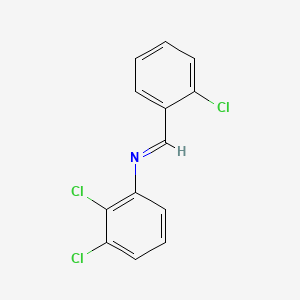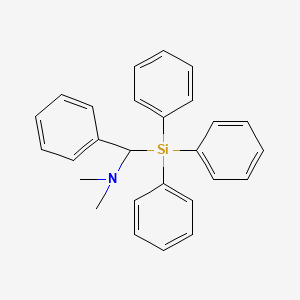
Ethyl (4E)-6-hydroxy-5-methyl-4-hexenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-6-hydroxy-5-méthylhex-4-énoate d’éthyle est un composé organique appartenant à la famille des esters. Les esters sont caractérisés par leurs odeurs agréables et se retrouvent souvent dans des produits naturels tels que les fruits et les fleurs. Cet ester particulier se distingue par sa structure unique, qui comprend un groupe hydroxyle et une double liaison, ce qui en fait un composé polyvalent dans diverses réactions chimiques et applications.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
(4E)-6-hydroxy-5-méthylhex-4-énoate d’éthyle peut être synthétisé par plusieurs méthodes. Une approche courante est la réaction d’estérification, où un acide carboxylique réagit avec un alcool en présence d’un catalyseur acide. Pour ce composé, la réaction implique l’acide 6-hydroxy-5-méthylhex-4-énoïque et l’éthanol, l’acide sulfurique étant souvent utilisé comme catalyseur .
Méthodes de production industrielle
En milieu industriel, la production d’esters comme le (4E)-6-hydroxy-5-méthylhex-4-énoate d’éthyle implique souvent une distillation réactive. Ce procédé intègre la réaction et la séparation en une seule unité, améliorant ainsi l’efficacité et le rendement. L’utilisation de catalyseurs tels que l’acide sulfurique ou l’acide p-toluènesulfonique est courante pour mener la réaction d’estérification à son terme .
Analyse Des Réactions Chimiques
Types de réactions
(4E)-6-hydroxy-5-méthylhex-4-énoate d’éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle.
Réduction : La double liaison peut être réduite pour former un ester saturé.
Substitution : Le groupe ester peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide.
Réduction : L’hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) est une méthode courante.
Substitution : Des nucléophiles tels que les amines ou les alcools peuvent réagir avec le groupe ester en milieu basique.
Principaux produits
Oxydation : Formation de 6-oxo-5-méthylhex-4-énoate.
Réduction : Formation de 6-hydroxy-5-méthylhexanoate d’éthyle.
Substitution : Formation d’amides ou d’esters différents en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
(4E)-6-hydroxy-5-méthylhex-4-énoate d’éthyle a plusieurs applications en recherche scientifique :
Mécanisme D'action
Le mécanisme par lequel (4E)-6-hydroxy-5-méthylhex-4-énoate d’éthyle exerce ses effets implique son interaction avec diverses cibles moléculaires. Le groupe hydroxyle et la fonctionnalité ester lui permettent de participer à des liaisons hydrogène et à d’autres interactions avec des molécules biologiques. Ces interactions peuvent influencer l’activité enzymatique, la liaison des récepteurs et d’autres processus cellulaires, ce qui conduit aux effets biologiques observés .
Comparaison Avec Des Composés Similaires
(4E)-6-hydroxy-5-méthylhex-4-énoate d’éthyle peut être comparé à d’autres esters tels que l’acétate d’éthyle et le butyrate de méthyle :
Acétate d’éthyle : Un ester plus simple avec une odeur agréable, couramment utilisé comme solvant.
Butyrate de méthyle : Connu pour son odeur fruitée, utilisé dans les arômes et les parfums.
Unicité
Ce qui distingue (4E)-6-hydroxy-5-méthylhex-4-énoate d’éthyle, c’est sa combinaison d’un groupe hydroxyle et d’une double liaison, ce qui lui confère une réactivité unique et un potentiel d’applications diverses dans divers domaines.
Composés similaires
- Acétate d’éthyle
- Butyrate de méthyle
- Propanoate d’éthyle
- Butyrate d’isopropyle
Propriétés
Numéro CAS |
224623-09-0 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
ethyl (E)-6-hydroxy-5-methylhex-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-3-12-9(11)6-4-5-8(2)7-10/h5,10H,3-4,6-7H2,1-2H3/b8-5+ |
Clé InChI |
CPRRDKVKCQXGJN-VMPITWQZSA-N |
SMILES isomérique |
CCOC(=O)CC/C=C(\C)/CO |
SMILES canonique |
CCOC(=O)CCC=C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide, N-[3-(dipropylamino)phenyl]-](/img/structure/B11945715.png)
![3-Amino-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11945720.png)

![4'-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2'-thiete] 1',1'-dioxide](/img/structure/B11945723.png)




![N-(1-Benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chloro-benzenesulfonamide](/img/structure/B11945746.png)

![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945752.png)

